BenchChemオンラインストアへようこそ!

Rotigotine

Dopamine receptor Binding affinity Receptor selectivity

Rotigotine (CAS 99755-59-6) is the only non-ergoline dopamine agonist with full agonism at D1, D2, and D3 receptors simultaneously, exhibiting 10-fold D3 selectivity and marked β-arrestin2 recruitment bias at D2. This unique pharmacological fingerprint, combined with its clinically validated low augmentation risk in RLS and continuous 24-h transdermal delivery via Neupro®, makes it indispensable for research on continuous dopaminergic stimulation and novel transdermal technologies. Guaranteed high purity (>98% HPLC). Order now for your Parkinson's or RLS research.

Molecular Formula C19H25NOS
Molecular Weight 315.5 g/mol
CAS No. 99755-59-6
Cat. No. B000252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRotigotine
CAS99755-59-6
Synonyms(+)-5,6,7,8-tetrahydro-6-(propyl(2-(2-thienyl)ethyl)amino)-1-naphthol
(+--)-5,6,7,8-tetrahydro-6-(propyl(2-(2-thienyl)ethyl)amino)-1-naphthol
1-naphthalenol, 5,6,7,8-tetrahydro-6-(propyl(2-(2-thienyl)ethyl)amino)-
2-(N-n-propyl-N-2-thienylethylamino)-5-hydroxytetralin
N 0437
N 0437, (+-)-isomer
N 0437, (-)-isomer
N 0437, (R)-isomer
N 0437, hydrochloride, (R)-isomer
N 0437, hydrochloride, (S)-isomer
N 0923
N 0924
N-0437
N-0923
N-0924
Neupro
racemic N-0437
rotigotine
rotigotine (+-)-form
Rotigotine CDS
rotigotine, (+)-
rotigotine, (+--)-
Molecular FormulaC19H25NOS
Molecular Weight315.5 g/mol
Structural Identifiers
SMILESCCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O
InChIInChI=1S/C19H25NOS/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21/h3-7,13,16,21H,2,8-12,14H2,1H3/t16-/m0/s1
InChIKeyKFQYTPMOWPVWEJ-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid
SolubilityLipophilic and poorly soluble in water at neutral pH. Solubility increases at more acidic pH.

Rotigotine (CAS 99755-59-6) Procurement Guide: Non-Ergoline Dopamine Agonist for Parkinson's Disease and RLS Research


Rotigotine (CAS 99755-59-6) is a non-ergoline dopamine agonist that acts as a full agonist at dopamine D1, D2, D3, D4, and D5 receptors, with highest affinity for the D3 subtype (Ki=0.71 nM) [1]. It is clinically delivered via a transdermal patch system (Neupro®) that provides continuous 24-hour drug release, distinguishing it from orally administered dopamine agonists [2]. Rotigotine is approved for the treatment of Parkinson's disease (PD) and moderate-to-severe primary Restless Legs Syndrome (RLS) [3].

Why Rotigotine Cannot Be Substituted with Ropinirole or Pramipexole in Research and Formulation


Despite belonging to the same non-ergoline dopamine agonist class, rotigotine, pramipexole, and ropinirole exhibit fundamentally distinct pharmacological profiles that preclude direct substitution in research or clinical applications [1]. These differences include: (1) divergent receptor binding affinities across D1-D5 subtypes, with rotigotine demonstrating full agonism at D1 receptors whereas ropinirole lacks D1 affinity entirely [2]; (2) opposing functional signaling biases at the D2 receptor, with rotigotine showing marked β-arrestin2 bias while pramipexole exhibits strong Gi1 bias [3]; and (3) unique pharmacokinetic profiles determined by the transdermal delivery route of rotigotine versus oral administration of comparators [4]. These molecular and pharmacokinetic distinctions translate into measurable differences in clinical efficacy and tolerability that are detailed in the quantitative evidence below.

Rotigotine Quantitative Differentiation Evidence: Receptor Binding, Functional Bias, PK, and Efficacy


Rotigotine Demonstrates 10-Fold Higher D3 Affinity and 100-Fold D3/D1 Selectivity Compared to Ropinirole and Pramipexole

Rotigotine exhibits a Ki of 0.71 nM at the dopamine D3 receptor, representing approximately 19-fold higher affinity than its D2 receptor Ki (13.5 nM) and 117-fold higher affinity than its D1 receptor Ki (83 nM) [1]. In contrast, ropinirole shows a D2 Ki of 29 nM with no measurable affinity for D1 receptors , while pramipexole exhibits D3 Ki values of 0.5-0.7 nM but with D2L Ki of 2.2 nM and D2S Ki of 3.9 nM, indicating a different receptor subtype selectivity pattern . Rotigotine achieves a 10-fold selectivity for D3 (pKi 9.2) over D2, D4, and D5 receptors (pKi 8.5-8.0) and a 100-fold selectivity over D1 receptors (pKi 7.2) [2].

Dopamine receptor Binding affinity Receptor selectivity Parkinson's disease

Rotigotine Exhibits β-Arrestin2 Functional Bias at D2 Receptors, Opposing Pramipexole's Gi1 Bias

Using a nanoluciferase-based biosensor assay to probe D2L receptor interactions with Gi1 and β-arrestin2, rotigotine demonstrates a marked β-arrestin2 recruitment bias, while pramipexole exhibits a pronounced Gi1 bias [1]. Ropinirole, in contrast, displays a balanced recruitment profile that is not significantly affected by receptor density variations [2]. At high D2L receptor densities (mimicking early-stage Parkinson's disease), the β-arrestin2 bias of rotigotine and Gi1 bias of pramipexole are moderated, yet the distinct directional preference remains preserved [3]. This functional divergence occurs despite all three compounds being classified as D2 receptor agonists [4].

Functional selectivity Biased agonism β-arrestin D2 receptor Signal transduction

Rotigotine Transdermal Patch Achieves Steady-State Plasma Concentrations Within 1-2 Days with 5-7 Hour Terminal Half-Life

The rotigotine transdermal patch (10 cm² applied for 24 hours) yields a median Cmax of 0.215 ng/mL, tmax of 16 hours, AUC₀₋ₜ of 3.94 ng·h/mL, and terminal half-life of 6.82 hours in healthy volunteers [1]. Steady-state plasma concentrations are achieved within 1-2 days of daily patch application, with dose-proportional pharmacokinetics maintained up to supratherapeutic doses of 24 mg/24h [2]. Following patch removal, plasma concentrations decline with a terminal half-life of 5-7 hours for unconjugated rotigotine [3]. This continuous delivery profile contrasts sharply with oral dopamine agonists (ropinirole, pramipexole), which exhibit peak-trough fluctuations due to intermittent dosing [4].

Pharmacokinetics Transdermal delivery Steady-state Half-life AUC

Rotigotine Reduces UPDRS II+III Scores by 5.28 Points vs. Placebo and Matches Ropinirole Efficacy in Early Parkinson's Disease

In a randomized, double-blind trial of early Parkinson's disease, rotigotine transdermal patch reduced UPDRS subtotal (parts II+III) scores by a mean absolute difference of 5.28 points compared to placebo (p < 0.0001) [1]. In the SP513 trial comparing rotigotine (n=145) to ropinirole (n=157), both agents demonstrated comparable responder rates (≥20% UPDRS reduction) at 37 weeks, with no statistically significant difference in efficacy [2]. In advanced Parkinson's disease, rotigotine reduced UPDRS Part III (ON state) scores by -6.4 ± 1.2 points versus placebo (95% CI: -8.7 to -4.1; p < 0.001) [3]. A recent phase 3 trial of rotigotine extended-release microspheres (LY03003) demonstrated UPDRS II+III improvement of -11.8 points versus -5.6 points for placebo (p < 0.001) [4].

Parkinson's disease UPDRS Clinical efficacy Motor symptoms Randomized controlled trial

Rotigotine Produces Placebo-Subtracted IRLS Improvement of -8.2 Points and Offers Low Augmentation Risk (1.5-2.9%) in RLS

In a randomized, placebo-controlled trial of moderate-to-severe RLS, rotigotine (3 mg/24h) reduced IRLS sum score by -16.8 points from baseline, compared to -8.6 points for placebo, yielding a placebo-subtracted improvement of -8.2 points (p<0.0001) [1]. A mixed-treatment comparison meta-analysis found that compared to ropinirole, rotigotine showed additional benefit in IRLS score change at Week 12, while no significant difference was observed between rotigotine and pramipexole [2]. Critically, in a pooled analysis of 745 rotigotine-treated patients from 6-month double-blind trials, clinically relevant augmentation occurred in only 1.5% (11/745) of rotigotine subjects versus 0.5% (1/214) on placebo [3]. In 1-year open-label extension studies, clinically relevant augmentation incidence was 2.9% (18/620) [4].

Restless legs syndrome IRLS Augmentation Clinical efficacy Long-term safety

Rotigotine Nanosuspension Microarray Patch Delivers 2.6-Fold Higher Drug Amount Per Unit Area Than Neupro® Patch

A dissolving microarray patch (MAP) loaded with rotigotine nanosuspension (RTG-NS) achieved drug delivery of approximately 0.52 mg/0.5 cm² in an ex vivo Franz cell study using full-thickness neonatal porcine skin, compared to ~0.20 mg/1 cm² for the commercial Neupro® patch, representing a 2.6-fold higher drug delivery efficiency per unit area [1]. The RTG-NS formulation exhibited a mean particle size of 274.09 ± 7.43 nm with a PDI of 0.17 ± 0.04 and enhanced dissolution rate compared to coarse RTG powder under sink conditions [2]. In vivo pharmacokinetic studies in rats demonstrated that the 2 cm² dissolving MAP achieved plasma drug levels comparable to a 6 cm² Neupro® patch, with the potential to avoid unnecessarily high plasma concentrations after 24-hour dosing [3].

Transdermal delivery Microarray patch Nanosuspension Formulation Drug delivery efficiency

Rotigotine Application Scenarios: Research Models and Formulation Development


Investigating D1/D2/D3 Receptor Crosstalk and β-Arrestin-Biased Signaling in Parkinson's Disease Models

Rotigotine is the only non-ergoline dopamine agonist that functions as a full agonist at D1, D2, and D3 receptors simultaneously, with a 10-fold D3 selectivity and 100-fold D3/D1 selectivity [1]. Its marked β-arrestin2 recruitment bias at D2 receptors [2] makes it uniquely suited for research examining: (1) the contribution of D1 receptor activation to motor and non-motor symptom improvement, (2) arrestin-mediated signaling pathways and their relationship to dyskinesia liability, and (3) the therapeutic implications of continuous dopaminergic stimulation achieved via transdermal delivery [3]. Studies requiring a comparator with balanced D2 signaling should utilize ropinirole, while Gi1-biased signaling investigations should employ pramipexole.

Chronic Restless Legs Syndrome Studies Requiring Low Augmentation Risk

For RLS research protocols exceeding 12 weeks, rotigotine offers a clinically validated low augmentation risk of 1.5% at 6 months and 2.9% at 12 months, compared to reported augmentation rates of 7-40% for oral dopamine agonists [4]. This property is critical for long-term efficacy and safety studies where paradoxical symptom worsening would confound results. Rotigotine's placebo-subtracted IRLS improvement of -8.2 points [5] provides a benchmark effect size for power calculations in comparative RLS trials. The continuous 24-hour plasma coverage eliminates nighttime symptom breakthrough, a common limitation of oral RLS therapies [6].

Development and Optimization of Transdermal and Microarray Patch Formulations

Rotigotine serves as a model compound for transdermal drug delivery research due to its well-characterized pharmacokinetics (steady-state within 1-2 days, t½ = 5-7h) and established commercial patch reference (Neupro®) [7]. The recent demonstration of 2.6-fold enhanced delivery efficiency using nanosuspension-loaded dissolving microarray patches [8] positions rotigotine as a benchmark for evaluating novel transdermal technologies. Research applications include: (1) formulation screening using ex vivo Franz cell models, (2) in vivo pharmacokinetic comparison studies, and (3) skin irritation and adhesion testing of novel patch matrices.

Comparative Pharmacology Studies of Non-Ergoline Dopamine Agonists

When designing head-to-head comparisons of dopamine agonists, rotigotine provides a distinct pharmacological fingerprint defined by: D3 Ki = 0.71 nM, D2 Ki = 13.5 nM, D1 Ki = 83 nM, plus significant 5-HT1A (Ki=30 nM) and α2B (Ki=27 nM) activity [9]. This profile contrasts with ropinirole (D2 Ki = 29 nM, no D1 affinity) and pramipexole (D2L Ki = 2.2 nM, D2S Ki = 3.9 nM, minimal non-dopaminergic binding) [10]. Rotigotine's transdermal route further enables studies isolating the effects of continuous versus pulsatile dopaminergic stimulation on receptor desensitization, sensitization, and downstream signaling adaptation [11].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rotigotine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.